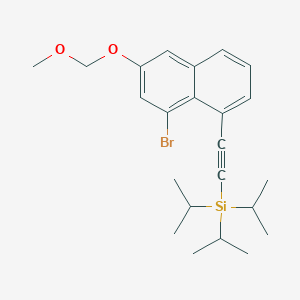
((8-Bromo-6-(methoxymethoxy)naphthalen-1-yl)ethynyl)triisopropylsilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
((8-Bromo-6-(methoxymethoxy)naphthalen-1-yl)ethynyl)triisopropylsilane is a complex organic compound that features a naphthalene core substituted with bromine, methoxymethoxy, and ethynyl groups, along with a triisopropylsilane moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ((8-Bromo-6-(methoxymethoxy)naphthalen-1-yl)ethynyl)triisopropylsilane typically involves multiple steps:
Bromination: The naphthalene core is first brominated to introduce the bromine atom at the 8-position.
Methoxymethoxylation: The 6-position of the naphthalene ring is then functionalized with a methoxymethoxy group.
Ethynylation: An ethynyl group is introduced at the 1-position of the naphthalene ring.
Triisopropylsilylation: Finally, the ethynyl group is protected with a triisopropylsilane moiety.
Each of these steps requires specific reagents and conditions, such as:
Bromination: Using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Methoxymethoxylation: Using methoxymethyl chloride (MOMCl) and a base like sodium hydride (NaH).
Ethynylation: Using ethynyl lithium or ethynyl magnesium bromide.
Triisopropylsilylation: Using triisopropylsilyl chloride (TIPS-Cl) and a base like imidazole.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated systems to ensure consistent reaction conditions.
化学反応の分析
Types of Reactions
((8-Bromo-6-(methoxymethoxy)naphthalen-1-yl)ethynyl)triisopropylsilane can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The methoxymethoxy group can be oxidized or reduced under appropriate conditions.
Deprotection: The triisopropylsilane group can be removed to reveal the ethynyl group.
Common Reagents and Conditions
Substitution: Using nucleophiles such as amines or thiols.
Oxidation: Using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Deprotection: Using fluoride sources like tetrabutylammonium fluoride (TBAF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine would yield an amino-substituted derivative.
科学的研究の応用
((8-Bromo-6-(methoxymethoxy)naphthalen-1-yl)ethynyl)triisopropylsilane has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of advanced materials and chemical processes.
作用機序
The mechanism of action of ((8-Bromo-6-(methoxymethoxy)naphthalen-1-yl)ethynyl)triisopropylsilane depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The ethynyl and triisopropylsilane groups may play a role in enhancing the compound’s stability and bioavailability.
類似化合物との比較
Similar Compounds
((8-Bromo-6-(methoxymethoxy)naphthalen-1-yl)ethynyl)trimethylsilane: Similar structure but with a trimethylsilane group instead of triisopropylsilane.
((8-Bromo-6-(methoxymethoxy)naphthalen-1-yl)ethynyl)phenylsilane: Similar structure but with a phenylsilane group instead of triisopropylsilane.
Uniqueness
((8-Bromo-6-(methoxymethoxy)naphthalen-1-yl)ethynyl)triisopropylsilane is unique due to the presence of the triisopropylsilane group, which can provide steric protection and influence the compound’s reactivity and interactions. This makes it a valuable compound for specific synthetic and research applications.
特性
分子式 |
C23H31BrO2Si |
|---|---|
分子量 |
447.5 g/mol |
IUPAC名 |
2-[8-bromo-6-(methoxymethoxy)naphthalen-1-yl]ethynyl-tri(propan-2-yl)silane |
InChI |
InChI=1S/C23H31BrO2Si/c1-16(2)27(17(3)4,18(5)6)12-11-19-9-8-10-20-13-21(26-15-25-7)14-22(24)23(19)20/h8-10,13-14,16-18H,15H2,1-7H3 |
InChIキー |
IXNCXROHXUQOQZ-UHFFFAOYSA-N |
正規SMILES |
CC(C)[Si](C#CC1=CC=CC2=CC(=CC(=C21)Br)OCOC)(C(C)C)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















